4-(3-Fluorobenzoyl)quinoline
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Description
4-(3-Fluorobenzoyl)quinoline is an organic compound that belongs to a class of molecules known as quinolines. It has a molecular formula of C16H10FNO and a molecular weight of 251.26 .
Synthesis Analysis
The synthesis of 4-(3-Fluorobenzoyl)quinoline and its derivatives often involves cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Various synthesis protocols have been reported in the literature for the construction of this scaffold .Molecular Structure Analysis
The molecular structure of 4-(3-Fluorobenzoyl)quinoline consists of a quinoline ring fused with a fluorobenzoyl group . The InChI code for this compound is 1S/C16H10FNO/c17-14-7-5-11(6-8-14)16(19)13-9-12-3-1-2-4-15(12)18-10-13/h1-10H .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(3-Fluorobenzoyl)quinoline include a predicted boiling point of 416.7±25.0 °C, a predicted density of 1.261±0.06 g/cm3, and a predicted pKa of 2.19±0.13 .Scientific Research Applications
Fluorescent Materials and Biological Imaging
Quinoline derivatives, including those related to 4-(3-Fluorobenzoyl)quinoline, are known for their efficient fluorescence. These compounds are utilized in biochemistry and medicine for studying various biological systems, notably as DNA fluorophores. Their ability to serve as sensitive and selective compounds makes them invaluable in designing new materials for biological imaging and fluorescence-based assays (Aleksanyan & Hambardzumyan, 2013).
Antimicrobial Agents
Some derivatives of 4-(3-Fluorobenzoyl)quinoline have been synthesized and evaluated for their antimicrobial properties, particularly against tuberculosis. Studies have shown that these compounds exhibit significant anti-tuberculosis activity, highlighting their potential as therapeutic agents in combating infectious diseases (Venugopala et al., 2020).
Chemical Synthesis and Drug Development
The structural and chemical properties of 4-(3-Fluorobenzoyl)quinoline derivatives facilitate their use in chemical synthesis, leading to the development of various pharmacologically active compounds. These derivatives are integral in creating novel compounds with potential applications in drug development, showcasing their versatility in medicinal chemistry (Bunce, Lee, & Grant, 2011).
Anti-inflammatory Agents
Research into 2-substituted 3-arylquinoline derivatives, related to 4-(3-Fluorobenzoyl)quinoline, indicates their effectiveness in inhibiting inflammatory responses in macrophage cells. These findings suggest the potential of such compounds in developing new anti-inflammatory drugs, highlighting their importance in pharmacology (Yang et al., 2019).
Sensing and Detection Technologies
Quinoline derivatives are also explored for their sensing capabilities, particularly in detecting biogenic amines and other compounds. Their high sensitivity and selectivity make them suitable for developing new sensors and detection methods in environmental monitoring and food safety (Zhang et al., 2008).
properties
IUPAC Name |
(3-fluorophenyl)-quinolin-4-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO/c17-12-5-3-4-11(10-12)16(19)14-8-9-18-15-7-2-1-6-13(14)15/h1-10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLSSMGNNXKPKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=CC(=CC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluorobenzoyl)quinoline |
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